N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that features a benzodioxin ring fused with an isoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Isoquinoline Synthesis: The isoquinoline moiety can be prepared via the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives with acid chlorides.
Coupling Reaction: The final step involves coupling the benzodioxin and isoquinoline intermediates using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its potential binding affinity to certain proteins.
Materials Science: The compound can be explored for its electronic properties, making it useful in the development of organic semiconductors or other advanced materials.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxin and isoquinoline moieties can facilitate binding to active sites, potentially inhibiting or modulating the activity of the target. The exact pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-propan-2-yl-5-tetrazolyl)thio]ethanone
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(propan-2-yl)piperidin-4-amine
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is unique due to its combination of the benzodioxin and isoquinoline structures, which can provide distinct electronic and steric properties. This uniqueness can lead to specific interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H20N2O4 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-oxo-2-propan-2-ylisoquinoline-4-carboxamide |
InChI |
InChI=1S/C21H20N2O4/c1-13(2)23-12-17(15-5-3-4-6-16(15)21(23)25)20(24)22-14-7-8-18-19(11-14)27-10-9-26-18/h3-8,11-13H,9-10H2,1-2H3,(H,22,24) |
InChI Key |
KNJKSIOJYRLOKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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